molecular formula C16H15FN6O3S B2589915 N-(4-(N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 897623-87-9

N-(4-(N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2589915
CAS No.: 897623-87-9
M. Wt: 390.39
InChI Key: KMRGKWWSWUBBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide features a unique scaffold combining an acetamide core, a sulfamoyl linker, and a 4-fluorophenyl-substituted tetrazole moiety. Tetrazole rings are widely recognized for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

N-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O3S/c1-11(24)19-13-4-8-15(9-5-13)27(25,26)18-10-16-20-21-22-23(16)14-6-2-12(17)3-7-14/h2-9,18H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRGKWWSWUBBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from 4-fluorobenzylamine and sodium azide under acidic conditions. The resulting tetrazole is then reacted with 4-aminobenzenesulfonamide to form the sulfonamide linkage. Finally, the acetamide group is introduced through an acetylation reaction using acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and sulfonamide group are known to bind to active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Tetrazole-Containing Angiotensin II Receptor Blockers (ARBs)

Tetrazole rings are critical in ARBs like losartan and valsartan, where they mimic the carboxylate group of endogenous angiotensin II. Key comparisons:

Compound Key Structural Differences Pharmacological Activity Reference
Target Compound Tetrazole linked via methylene-sulfamoyl Hypothetical angiotensin receptor modulation -
Losartan Biphenyl-tetrazole, imidazole core Clinically used ARB (IC50: ~10 nM)
Valsartan Biphenyl-tetrazole, acylsulfonamide ARB with prolonged half-life

Analysis : The target compound lacks the biphenyl group essential for ARB activity, suggesting divergent binding kinetics. The sulfamoyl linker may improve solubility compared to losartan’s imidazole but reduce affinity for angiotensin receptors .

Sulfonamide/Acetamide Derivatives with Anti-Inflammatory Activity

Compounds with sulfonamide or acetamide motifs often target cyclooxygenase (COX) or exhibit anti-exudative effects:

Compound Structure Activity (IC50 or Efficacy) Reference
Target Compound Sulfamoyl-phenylacetamide Not tested -
Compound 37 () Indole-acetamide with 4-fluorophenylsulfonamide Potential COX inhibition (data not shown)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole-sulfanyl-acetamide Anti-exudative (70% efficacy vs. diclofenac’s 85%)

Analysis : The target’s sulfamoyl group resembles the sulfonamide in Compound 37, which may confer COX-2 selectivity. However, anti-exudative activity in triazole-acetamides () suggests that heterocycle choice (tetrazole vs. triazole) impacts potency .

Antiproliferative Hydroxyacetamide Derivatives

Hydroxyacetamide-triazole/imidazole hybrids () show antiproliferative effects:

Compound Structure Activity (IC50, μM) Reference
Target Compound Tetrazole-sulfamoyl-acetamide Not tested -
FP1-12 Series Hydroxyacetamide with triazole/imidazole IC50: 1.2–8.7 μM (cancer cell lines)

Analysis : The acetamide core is shared, but FP1-12’s hydroxy group and triazole/imidazole rings enhance DNA intercalation or kinase inhibition. The target’s tetrazole may offer metabolic stability but lacks hydroxyl functionality for chelation .

Complex Sulfamoyl-Thiadiazole/Triazole Derivatives

describes N-(4-(N-((Z)-(5-(4-(4-((Z)-N'-((4-Acetamidophenyl)sulfonyl)carbamimidoyl)-1,2,3-thiadiazol-5-yl)piperazin-1-yl)-1,2,3-thiadiazol-4-yl)(amino)methylene)sulfamoyl)phenyl)acetamide (8f), which shares sulfamoyl and acetamide groups but incorporates thiadiazole and piperazine:

Comparison :

  • Target Compound : Simpler structure with tetrazole.
  • 8f : Multi-heterocyclic design likely targets enzymes (e.g., kinases or proteases) but may suffer from poor bioavailability.

The target’s streamlined architecture could improve synthetic feasibility and pharmacokinetics compared to 8f .

Biological Activity

N-(4-(N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H14FN5O3SC_{15}H_{14}FN_{5}O_{3}S, with a molecular weight of 315.28 g/mol. It features a tetrazole ring, a sulfamoyl group, and a 4-fluorophenyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₄FN₅O₃S
Molecular Weight315.28 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind effectively to various targets, potentially inhibiting or modulating their activity.

Interaction with Enzymes

Research indicates that compounds containing tetrazole rings often exhibit significant enzymatic inhibition. For instance, similar sulfamoylated compounds have shown potent inhibitory effects on steroid sulfatase (STS), an enzyme implicated in breast cancer progression. In vitro studies demonstrated that modifications to the phenyl ring significantly influenced the inhibitory potency against STS, with some compounds achieving IC50 values in the low nanomolar range .

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds through various assays:

  • Enzymatic Assays : Compounds similar to this compound were assessed for their ability to inhibit STS using radiolabeled substrates. The most potent derivatives exhibited residual STS activity as low as 12.9% at a concentration of 10 nM .
  • Cell Viability Assays : The impact on cell viability in cancer cell lines (e.g., MCF-7) was measured, revealing that certain derivatives led to significant reductions in cell proliferation, correlating with their enzymatic inhibition profiles.
  • Structure-Activity Relationship (SAR) : Analysis of various substituents on the phenyl ring indicated that fluorine atoms enhanced inhibitory potency, suggesting that electronic effects play a crucial role in the compound's bioactivity .

Case Studies

A notable case study involved the synthesis and evaluation of several sulfamoylated derivatives, including those containing tetrazole moieties. These studies highlighted:

  • Enhanced Potency : Derivatives with specific substitutions showed improved STS inhibition compared to standard references like Irosustat.
  • Mechanistic Insights : The binding affinity and selectivity for STS were determined through kinetic studies, providing insights into how structural modifications affect biological outcomes .

Q & A

Basic Research Questions

Designing and Optimizing the Synthetic Pathway What methodologies are recommended for synthesizing this compound, particularly for introducing the sulfamoyl and tetrazole moieties?

  • Methodological Answer : The synthesis involves sequential reactions to install the sulfamoyl and tetrazole groups. Key steps include:

  • Sulfamoylation : Reacting the phenylacetamide precursor with chlorosulfonic acid under controlled anhydrous conditions (0–5°C) to form the sulfonyl chloride intermediate, followed by coupling with the tetrazole-containing amine .
  • Tetrazole Formation : Using a [2+3] cycloaddition between an azide and nitrile in the presence of a Lewis acid catalyst (e.g., ZnBr₂) to ensure regioselectivity .
  • Optimization : Catalytic systems like pyridine/Zeolite Y-H (0.01 M) at 150°C under reflux improve yields by enhancing reaction efficiency .
    Data Table :
StepReagents/ConditionsYield (%)Reference
SulfamoylationClSO₃H, 0–5°C, DCM65–70
Tetrazole CycloadditionNaN₃, ZnBr₂, DMF, 80°C55–60

Structural Characterization Techniques How can spectroscopic and crystallographic methods confirm the compound’s structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies key protons (e.g., NH of sulfamoyl at δ 8.2–8.5 ppm; tetrazole C-H at δ 9.1 ppm) and carbons (acetamide carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]⁺ at m/z 433.12) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., S–N bond: 1.62 Å) and confirms stereochemistry.

Advanced Research Questions

Addressing Synthetic Challenges: Regioselectivity and Purification How can regiochemical outcomes be controlled during tetrazole formation, and what purification strategies resolve isomer mixtures?

  • Methodological Answer :

  • Regioselectivity : Use electron-deficient nitriles or microwave-assisted synthesis to favor the 1,5-disubstituted tetrazole isomer .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates isomers. Crystallization from ethanol/water mixtures enhances purity (>95%) .

Resolving Discrepancies in Bioactivity Data How should researchers investigate contradictions between in vitro enzyme inhibition and in cellulo activity?

  • Methodological Answer :

  • Permeability Assays : Use Caco-2 cell monolayers to assess membrane permeability (Papp < 1×10⁻⁶ cm/s indicates poor uptake) .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation (t₁/₂ < 30 min) .
  • Chemical Probes : Introduce fluorescent tags (e.g., BODIPY) to track intracellular localization via confocal microscopy .

Computational Modeling for Target Engagement How can molecular docking and dynamics simulations elucidate binding interactions with therapeutic targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), focusing on hydrogen bonds between the sulfamoyl group and Arg120/His90.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD < 2.0 Å indicates stable complexes).

Structure-Activity Relationship (SAR) Studies What systematic modifications enhance bioactivity while minimizing off-target effects?

  • Methodological Answer :

  • Scaffold Variation : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to boost COX-2 selectivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfamoyl for hydrogen bonding; tetrazole for π-π stacking) using Schrödinger’s Phase.
    Data Table :
DerivativeIC₅₀ (COX-2, nM)Selectivity (COX-2/COX-1)Reference
Parent Compound12015:1
-CF₃ Analog4530:1

Notes

  • Safety : Avoid aqueous conditions during synthesis to prevent tetrazole ring hydrolysis .
  • Data Sources : Relied on peer-reviewed studies (e.g., crystallography in Acta Crystallographica) and NIST spectral databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.